Eprazinone
Description
Pharmacological Classification and Historical Context of Eprazinone Research
This compound is classified as a mucolytic agent and a Phosphodiesterase-4 (PDE4) inhibitor. medicaldialogues.in As a mucolytic, its mechanism of action involves breaking down the structure of mucus, which can help in clearing the airways. patsnap.com The compound belongs to the class of organic compounds known as alkyl-phenylketones. drugbank.com Historically, this compound has been marketed in several European countries under trade names such as Eftapan, Isilung, and Mucitux. wikipedia.org Research into its properties dates back several decades, with studies exploring its effects on the respiratory system.
Overview of this compound's Therapeutic Research Areas and Significance in Respiratory Medicine
Research has primarily focused on this compound's potential applications in various respiratory conditions characterized by excessive or thick mucus production. Its investigation has been significant in the context of seeking treatments for chronic respiratory diseases. The primary areas of therapeutic research for this compound include chronic bronchitis, asthma, and chronic obstructive pulmonary disease (COPD). patsnap.com The compound has been studied for its ability to relieve bronchospasms and for its mucolytic properties. medicaldialogues.indrugbank.com
The mechanism of this compound's action is multifaceted. It is understood to increase the production of less viscous mucus, making it easier to expel. patsnap.com This is achieved by modulating the activity of goblet cells and submucosal glands in the respiratory epithelium. patsnap.com Furthermore, it disrupts the glycoprotein (B1211001) networks within mucus, reducing its viscosity and elasticity. patsnap.com Some research also suggests that this compound possesses mild anti-inflammatory properties, which could contribute to its therapeutic effects in respiratory conditions. patsnap.com
A notable double-blind study conducted in 1980 demonstrated that this compound dihydrochloride (B599025) exhibited marked secretolytic (mucus-clearing) and bronchial spasmodic (airway-widening) properties. nih.gov The study also reported an antitussive (cough-suppressing) action and pain relief within the bronchial system, with these effects being verified through pulmonary function tests. nih.gov
Further research into its mechanism of action in 1992 explored its effects on lung surfactant levels and ion transport. The study found that this compound therapy can improve pulmonary function and arterial oxygen levels in patients with chronic bronchitis. nih.gov The research indicated that higher doses of this compound led to an increase in phospholipid levels and a decrease in neutral lipid content in bronchoalveolar lavage fluid. nih.govmedchemexpress.com It was also observed to dose-dependently reduce the short-circuit current, primarily by decreasing chloride secretion at lower concentrations and affecting both sodium and chloride transport at higher doses. nih.govmedchemexpress.com These findings suggest that this compound's therapeutic effects may be linked to its influence on bronchoalveolar lavage fluid lipid composition and airway ion transport. nih.gov
Below is a summary of key research findings on this compound:
| Study/Author | Year | Focus of Research | Key Findings |
| Spitzer W. | 1980 | Efficacy of this compound dihydrochloride in a double-blind trial. | Demonstrated significant secretolytic, bronchial spasmodic, and antitussive properties. Effects were confirmed by pulmonary function tests. |
| Thrall RS, et al. | 1992 | Mechanism of action of this compound. | Found that this compound alters lung lavage lipid levels and transtracheal ion transport, which may contribute to its therapeutic effects. |
The following table details the observed effects of this compound in the 1992 study by Thrall RS, et al.:
| Parameter | Effect of this compound |
| Bronchoalveolar Lavage (BAL) Fluid | |
| Phospholipid Levels | Increased at higher doses. |
| Neutral Lipid Content | Decreased. |
| Protein and Cell Levels | No effect. |
| Airway Epithelial Ion Transport | |
| Short-Circuit Current (Isc) | Dose-dependent reduction. |
| Net Chloride Secretion | Decreased at lower concentrations. |
| Sodium and Chloride Transport | Affected at higher concentrations. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWLCACYCVCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048336 | |
| Record name | Eprazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10402-90-1 | |
| Record name | Eprazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10402-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprazinone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprazinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eprazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eprazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPRAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883YNL63WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Eprazinone
Elucidation of Eprazinone's Mechanism of Action
This compound exerts its effects through a complex mechanism, influencing mucus rheology, secretion, and airway smooth muscle tone. While its precise mechanism is not fully elucidated, studies suggest its interaction with neurokinin receptors, particularly the neurokinin 1 receptor (NK1R), contributes to its mucolytic and antitussive effects. targetmol.commedchemexpress.comchemsrc.comncats.io
Mucolytic and Secretolytic Modalities of this compound
This compound's mucolytic and secretolytic actions are central to its efficacy in respiratory conditions. These modalities involve direct effects on mucus properties and cellular processes governing its production and clearance. patsnap.com
This compound hydrochloride enhances the production of less viscous, more fluid serous mucus, which is more readily transported by ciliary activity in the respiratory tract. patsnap.com This action is achieved through the modulation of goblet cells and submucosal glands within the respiratory epithelium, which are responsible for mucus production. By promoting the secretion of serous mucus, this compound contributes to reducing sputum viscosity and facilitating its expectoration. patsnap.compatsnap.com This beneficial alteration in mucus composition and rheological properties aids in clearing mucus plugs and diminishing the effort required for breathing. patsnap.com
A key aspect of this compound's mucolytic activity involves its ability to disrupt the structural integrity of mucus. It achieves this by breaking down the disulfide bonds that stabilize mucus glycoprotein (B1211001) networks. patsnap.compatsnap.com This depolymerization of mucus glycoproteins leads to a significant reduction in mucus elasticity and consistency, thereby further facilitating its clearance from the airways. patsnap.com
Research in normal rats has demonstrated this compound's influence on the lipid composition of bronchoalveolar lavage fluid (BAL). In studies where rats were force-fed this compound for four days, specific dose-dependent effects were observed:
At a dose of 200 mg/kg, this compound significantly increased total phospholipid levels and individual phospholipid levels (with the exception of phosphatidylinositol), while simultaneously decreasing total neutral lipids. medchemexpress.comchemsrc.comnih.govmedchemexpress.com
Lower doses (50 mg/kg and 100 mg/kg) of this compound significantly decreased neutral lipid levels without affecting phospholipid concentrations. chemsrc.comnih.gov Importantly, these changes in BAL lipid levels occurred without any observed alterations in BAL protein or cell levels, or abnormal histology. nih.gov These findings suggest that this compound's influence on BAL lipid composition could contribute to its beneficial therapeutic effects. nih.gov
Table 1: Influence of this compound on Bronchoalveolar Lavage Fluid (BAL) Lipid Composition in Rats
| This compound Dose (mg/kg) | Total Phospholipid Levels | Individual Phospholipid Levels (excluding phosphatidylinositol) | Total Neutral Lipids | BAL Protein/Cells | Histology |
| 50 | No significant change | No significant change | Significantly decreased | No change | No abnormal |
| 100 | No significant change | No significant change | Significantly decreased | No change | No abnormal |
| 200 | Significantly increased | Significantly increased | Decreased | No change | No abnormal |
| Data derived from studies in normal rats force-fed this compound for 4 days. medchemexpress.comchemsrc.comnih.govmedchemexpress.com |
This compound has been shown to influence ion transport across airway epithelium. In studies using canine tracheal epithelium mounted in Ussing chambers, mucosal application of this compound resulted in a dose-dependent and partially reversible decrease in short-circuit current (Isc). medchemexpress.comnih.govmedchemexpress.com At lower this compound concentrations, this decrease in Isc was entirely attributed to a reduction in net chloride secretion. nih.gov However, at higher concentrations, both sodium and chloride transport were affected. medchemexpress.comnih.gov Submucosal administration of this compound did not impact ion transport. nih.gov These alterations in airway ion transport are suggested to contribute to this compound's therapeutic benefits. nih.gov
Bronchodilatory and Antispasmodic Effects of this compound
Beyond its mucolytic and secretolytic actions, this compound also exhibits bronchodilatory and antispasmodic properties. It has a direct relaxant effect on bronchial smooth muscle, which helps to alleviate bronchospasms associated with various respiratory diseases. ncats.io This action is particularly beneficial for patients experiencing acute asthma attacks or exacerbations of chronic obstructive pulmonary disease (COPD). ncats.io Double-blind studies have demonstrated this compound's marked bronchial spasmodic properties, which were confirmed through improvements in pulmonary function parameters. ebi.ac.uknih.gov this compound is generally described as a bronchospasm-relieving drug. wikipedia.orgwikipedia.org
Preclinical Research and Experimental Models of Eprazinone
In Vitro Pharmacological Investigations of Eprazinone
In vitro studies have been instrumental in dissecting the cellular and molecular effects of this compound, particularly concerning its impact on mucus properties, bronchial smooth muscle, inflammatory pathways, and receptor interactions.
This compound exhibits mucolytic activity, facilitating the breakdown of mucus in the airways and promoting easier expectoration. Its mechanism involves enhancing the secretion of less viscous, more fluid serous mucus from goblet cells and submucosal glands within the respiratory epithelium, thereby reducing sputum viscosity. patsnap.com Furthermore, this compound disrupts the formation of mucus glycoprotein (B1211001) networks by cleaving disulfide bonds that stabilize these structures, leading to a reduction in mucus elasticity and consistency. patsnap.com In airway epithelial studies, mucosal application of this compound has been shown to induce a dose-dependent, partially reversible decrease in short-circuit current (Isc). At lower concentrations, this decrease is attributed entirely to a reduction in net chloride secretion, while at higher concentrations, both sodium and chloride transport are affected. medchemexpress.com These modulatory effects on ion transport, alongside influences on bronchoalveolar lavage fluid lipid levels, are suggested to contribute to its beneficial therapeutic profile. medchemexpress.com
This compound demonstrates a direct relaxant effect on bronchial smooth muscle, contributing to the alleviation of bronchospasms associated with respiratory diseases. It is characterized as a drug that relieves bronchospasm. wikipedia.orgwikipedia.org Clinical observations from a double-blind study have further supported its secretolytic and bronchial antispasmodic properties. ebi.ac.uk
This compound has been noted to possess mild anti-inflammatory properties. patsnap.com The anti-inflammatory effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and mediators. patsnap.com However, the precise molecular pathways and specific signaling cascades involved in this compound's anti-inflammatory action are currently areas requiring further research. patsnap.com
This compound functions as a ligand for the neurokinin 1 receptor (NK1R). medchemexpress.commedchemexpress.com Its interaction with neurokinin receptors, particularly NK1R, is believed to contribute to its mucolytic and antitussive effects. Pharmacophore modeling and subsequent in vitro testing have confirmed this compound's classification as an NKR ligand. ebi.ac.ukresearchgate.netacs.orgpatsnap.comnih.gov Specifically, this compound has been shown to displace binding to the NK1R. medchemexpress.com Although it exhibits a relatively weak inhibition of [125I]BH-SP binding to NK1R, with an antagonistic effect of approximately 30% at a concentration of 25 µM, this NK1R blockade may still contribute to its mucolytic activity. medchemexpress.comncats.io Methodological approaches employed to study this compound's interaction with NK1R include competitive radioligand binding assays, often utilizing tritiated substance P. Additionally, in vitro models, such as transfected HEK293 cells engineered to express NK1R, are used to assess receptor activation or inhibition by measuring downstream signaling events like changes in cAMP levels or calcium flux. Dose-response curves and molecular docking simulations are also utilized to further elucidate binding kinetics.
In Vivo Efficacy Studies of this compound in Animal Models
In vivo studies provide crucial data on the efficacy of this compound within a living system, complementing the insights gained from in vitro investigations.
An in vivo study utilizing adult male pathogen-free Fischer 344 inbred rats (200-250 g) investigated the effects of this compound dihydrochloride (B599025). medchemexpress.com When administered daily via oral gavage for four days at a dose of 200 mg/kg, this compound significantly increased total and individual phospholipid levels (with the exception of phosphatidylinositol) and concurrently decreased total neutral lipids in lung lavage fluid. medchemexpress.com Lower doses of this compound were observed to significantly reduce neutral lipid levels without impacting phospholipids (B1166683). medchemexpress.com These findings suggest that this compound influences lung lavage lipid levels and transtracheal ion transport, which could lead to beneficial therapeutic outcomes. medchemexpress.com While animal models, including murine models, are widely used for studying various respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and pulmonary fibrosis, specific detailed efficacy data for this compound in these particular murine models were not identified in the provided research findings. nih.govdergipark.org.trresearchgate.net
Assessment of this compound's Effects on Bronchoalveolar Lavage Fluid (BAL) Parameters in Rats
Studies in adult male pathogen-free Fischer 344 inbred rats (weighing 200-250 g) have investigated the effects of this compound on bronchoalveolar lavage fluid (BAL) parameters. This compound was administered via oral gavage daily for four days at doses of 50 mg/kg, 100 mg/kg, and 200 mg/kg. wikipedia.orgebi.ac.ukcore.ac.ukresearchgate.net
A notable finding was that at a dose of 200 mg/kg, this compound significantly increased the levels of total and individual phospholipids in BAL fluid, with the exception of phosphatidylinositol. Concurrently, this dose led to a decrease in total neutral lipids. Lower doses of this compound were observed to significantly reduce neutral lipid levels without affecting phospholipid concentrations. wikipedia.orgebi.ac.ukcore.ac.ukresearchgate.net
Furthermore, these studies reported no changes in BAL levels of protein or cells, and no abnormal histology was observed in the lung tissue. researchgate.netuni.lu Investigations into airway epithelial studies revealed that mucosal application of this compound induced a dose-dependent, partially reversible reduction in short-circuit current (Isc). At lower concentrations of this compound, this decrease in Isc was entirely attributed to a reduction in net chloride secretion. However, at higher concentrations, both sodium and chloride transport were affected. Submucosal administration of this compound did not impact ion transport. core.ac.ukresearchgate.net
Table 1: Effects of this compound on BAL Lipid Parameters in Rats
| Dose (mg/kg) | Total Phospholipids | Individual Phospholipids (except Phosphatidylinositol) | Total Neutral Lipids |
| 50 | No significant change | No significant change | Decreased |
| 100 | No significant change | No significant change | Decreased |
| 200 | Increased | Increased | Decreased |
Evaluation of this compound's Impact on Pulmonary Function and Arterial Oxygen Partial Pressure in Animal Models
Preclinical research indicates that this compound therapy contributes to improved pulmonary function and arterial partial pressure of oxygen (pO2). wikipedia.orgebi.ac.ukcore.ac.ukuni.lu This beneficial effect is believed to be linked to this compound's influence on BAL lipid levels and ion transport mechanisms within the airways. researchgate.netuni.lu While the exact mechanisms are complex, the alterations in surfactant components and ion transport observed in BAL studies suggest a role in maintaining or improving respiratory mechanics and gas exchange.
Antitussive Efficacy of this compound in Citric Acid-Induced Cough Models (e.g., Guinea Pigs)
This compound has demonstrated antitussive properties in preclinical settings. In citric acid-induced cough models using guinea pigs, this compound was shown to reduce cough. The effective dose 50% (ED50) for reducing citric acid-induced cough in guinea pigs was determined to be 72 mg/kg. caymanchem.com This finding supports its classification as an antitussive agent.
Investigations on Airway Remodeling and Inflammation using this compound
Airway remodeling, characterized by structural changes such as subepithelial fibrosis, goblet-cell hyperplasia, smooth-muscle hyperplasia, and inflammatory-cell infiltration, is a significant feature in various respiratory diseases. nih.govresearchgate.netnih.gov this compound is known for its bronchial antispasmodic properties and its activity as a neurokinin 1 receptor (NK1R) ligand. wikipedia.orgebi.ac.ukcore.ac.uk While NK1R blockade may contribute to its mucolytic activity, specific detailed preclinical investigations focusing on this compound's direct impact on markers of airway remodeling (e.g., collagen deposition, smooth muscle thickness, specific inflammatory cell counts in lung tissue, or cytokine profiles related to remodeling) were not explicitly identified in the provided research findings. The compound's general mucolytic and antispasmodic actions suggest potential indirect benefits on airway health, but direct evidence regarding its effects on the structural aspects of airway remodeling or specific inflammatory pathways beyond general BAL parameters remains to be further detailed in the available literature.
Pharmacokinetic and Pharmacodynamic Profiling of this compound in Preclinical Species
Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound has been conducted in various preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Absorption and Distribution Studies of this compound in Mice, Rats, and Rabbits
Absorption and distribution studies of this compound hydrochloride have been performed in mice, rats, and rabbits using techniques such as autoradiography, liquid scintillation counting, and colorimetry. researchgate.netnih.gov
In mice , oral administration of ³H-Eprazinone hydrochloride showed rapid absorption and excretion, with minimal accumulation. Radioactivity was observed at high levels in bladder urine as early as 15 minutes post-administration, and by 12 hours, it was primarily concentrated in the large intestine and gall bladder. researchgate.net
In rats , oral administration of this compound was rapidly absorbed. The radioactivity in the blood reached its maximum concentration approximately 2 hours after oral administration of ³H-Eprazinone. Distribution studies revealed high levels of radioactivity in the carcass and liver, with only trace amounts detected in the brain. Excretion of this compound from feces was greater than from urine following both oral and intravenous administration, indicating a significant role for biliary excretion. researchgate.net
In rabbits , the radioactivity in the blood peaked approximately 1 hour after oral administration of ³H-Eprazinone. Excretion primarily occurred via urine, although the amount excreted in feces was also considerable. researchgate.net
Table 2: this compound Absorption and Distribution Peak Blood Levels
| Species | Time to Peak Blood Radioactivity (after oral administration) |
| Rats | 2 hours |
| Rabbits | 1 hour |
Metabolic Pathways and Metabolite Identification of this compound in Vivo (e.g., Rats, Rabbits)
Investigations into the metabolic fate of this compound hydrochloride in vivo have identified metabolites in the urine and bile of rats, rabbits, and humans following oral administration. researchgate.net
Specifically, two distinct metabolites were identified from both urine and bile samples across these species. Thin-layer chromatography of benzene (B151609) extracts from urine and bile revealed the presence of three Dragendorff reagent-positive spots, indicating the presence of this compound and its metabolites. researchgate.net These findings suggest that this compound undergoes metabolic transformations in vivo, leading to the formation of identifiable metabolic products that are subsequently excreted.
Excretion Patterns of this compound in Animal Models (Urine, Feces, Bile)
Research into the absorption, distribution, and excretion of this compound in animal models, including mice, rats, and dogs, has been conducted. While the existence of such studies, published as early as 1974, is noted, detailed quantitative data regarding the specific percentages of this compound excreted via urine, feces, or bile in these animal models are not explicitly available in the current search results. nih.gov
Dose-Response Characterization of this compound in Animal Models
Dose-response characterization of this compound has been investigated in adult male Fischer 344 inbred rats. Oral gavage administration of this compound daily for four days at doses ranging from 50 to 200 mg/kg demonstrated dose-dependent effects on lung lavage lipid levels. A dose of 200 mg/kg significantly increased total and individual phospholipid levels (with the exception of phosphatidylinositol) and decreased total neutral lipids. Lower doses of this compound were observed to significantly decrease neutral lipid levels without affecting phospholipids. medicines.org.uk
Furthermore, in airway epithelial studies utilizing canine tracheal epithelium, mucosal application of this compound resulted in a dose-dependent, partially reversible reduction in short-circuit current (Isc). At lower concentrations of this compound, this decrease in Isc was primarily attributed to a reduction in net chloride secretion. However, at higher concentrations, both sodium and chloride transport were affected. medicines.org.uk
Table 1: Dose-Response Effects of this compound in Animal Models
| Animal Model / System | Dose Range (Administration) | Observed Effect | Reference |
| Adult male Fischer 344 inbred rats | 50-200 mg/kg (oral gavage, daily for 4 days) | At 200 mg/kg: Significant increase in total and individual phospholipid levels (excluding phosphatidylinositol), decrease in total neutral lipids. Lower doses: Significant decrease in neutral lipid levels without affecting phospholipids. | medicines.org.uk |
| Canine tracheal epithelium (in vitro) | Various concentrations (mucosal addition) | Dose-dependent, partially reversible decrease in short-circuit current (Isc). Lower concentrations: Decreased net chloride secretion. Higher concentrations: Affected both sodium and chloride transport. | medicines.org.uk |
Preclinical Safety and Toxicology Research of this compound
Preclinical safety and toxicology research for this compound includes assessments of its systemic toxicity, genotoxic potential, and, in general, the scope of studies typically conducted for reproductive and developmental toxicity.
Organ Systemic Toxicity Assessments of this compound
Systemic toxicity assessments for this compound have included acute toxicity measures. The oral median lethal dose (LD₅₀) for this compound in mice has been reported as 286 mg/kg. In studies involving adult male Fischer 344 inbred rats administered this compound at doses up to 200 mg/kg for four days, no changes were observed in bronchoalveolar lavage (BAL) fluid levels of protein or cells, and no abnormal histology was noted in the lung tissue. medicines.org.uk
Genotoxicity and Carcinogenic Potential Studies of this compound
Reproductive and Developmental Toxicity Studies of this compound
While general guidelines for reproductive and developmental toxicity studies in animals exist, and some historical research on this compound in animals may have touched upon fetal metabolism, specific, detailed findings from dedicated reproductive and developmental toxicity studies for this compound are not explicitly available or elaborated upon in the provided search results. nih.gov
Clinical Research and Therapeutic Efficacy of Eprazinone
Clinical Trial Methodologies and Design Considerations for Eprazinone Studies
Clinical trials involving this compound, like other pharmacological agents, adhere to structured frameworks to ensure the reliability and validity of their findings. These trials typically progress through several phases, with early phases focusing on safety and dosage, and later phases evaluating efficacy in larger patient populations. nih.govebi.ac.ukuni.lu
Double-Blind, Placebo-Controlled Study Designs for this compound
Double-blind, placebo-controlled study designs are considered the "gold standard" in clinical research due to their ability to minimize bias and the placebo effect. In such trials, neither the participants nor the researchers involved in the treatment administration know whether a participant is receiving the active drug (this compound) or a placebo. This blinding is crucial to prevent conscious or unconscious influences from affecting the study outcomes. Randomization, where participants are assigned to treatment or control groups by chance, is another fundamental aspect of these designs, ensuring that known and unknown factors are balanced across groups, thereby allowing for a fair comparison of results. uni.lu this compound has been evaluated in double-blind trials, demonstrating its properties.
Patient Cohort Selection and Stratification in this compound Respiratory Condition Studies
Patient cohort selection is a critical initial step in any clinical study, requiring careful identification of a study population that is appropriate and tailored to the specific research question. For respiratory conditions, this often involves selecting patients with defined characteristics, such as those diagnosed with chronic bronchitis, chronic obstructive pulmonary disease (COPD), or emphysema. Chronic bronchitis, for instance, is typically defined by a persistent productive cough occurring daily for at least three months per year over two consecutive years.
Clinical Efficacy of this compound in Chronic Bronchitis
This compound has been investigated for its therapeutic efficacy in chronic bronchitis, a condition characterized by excessive mucus production and inflammation in the airways.
Symptom Reduction and Quality of Life Assessments in Chronic Bronchitis Patients Treated with this compound
This compound's therapeutic action, which includes aiding in the breakdown and expulsion of mucus, contributes to easing breathing and reducing coughing in patients with respiratory conditions. wikipedia.org In studies, this compound has been observed to provide symptomatic relief in both acute and chronic bronchitis. While specific numerical data from this compound trials regarding patient-reported symptom scores or quality of life assessments were not detailed in the available information, the general improvements in pulmonary function and the noted antitussive and secretolytic actions suggest a positive impact on the patient's experience. wikipedia.org The assessment of symptom reduction and quality of life is a crucial aspect of clinical trials for respiratory conditions, often utilizing patient-reported outcome measures (PROMs) and validated questionnaires such as the Cough and Sputum Assessment Questionnaire (CASA-Q) and the Saint George's Respiratory Questionnaire (SGRQ) to quantify the impact of treatment on patients' daily lives.
Clinical Efficacy of this compound in Acute and Chronic Cough Syndromes
This compound is recognized for its antitussive action and is indicated for the symptomatic treatment of both acute and chronic cough syndromes. Its mucolytic activity, which facilitates the clearance of thick and tenacious mucus, plays a significant role in its effectiveness against cough. wikipedia.org
In a study involving children with acute and chronic bronchitis, this compound was found to be an effective remedy for symptomatic relief, demonstrating excellent mucolytic activity. This highlights its utility in managing cough associated with these conditions in pediatric populations. The compound's ability to reduce mucus viscosity and ease expulsion contributes to its therapeutic effect on cough. wikipedia.orgwikipedia.org
Clinical trials for cough syndromes often employ objective measures, such as cough frequency, and patient-reported outcomes to assess treatment efficacy. While detailed data tables for this compound's specific impact on cough frequency or intensity across various acute and chronic cough syndromes were not available in the provided information, its classification as an antitussive and its reported benefits in bronchitis suggest its role in alleviating cough symptoms.
This compound's Impact on Sputum Clearance and Expectorant Properties
This compound demonstrates significant expectorant and mucolytic actions, facilitating the clearance of sputum from the respiratory tract. Its mechanism involves altering the structural and rheological properties of mucus, rendering it less viscous and easier to expel. wikipedia.orgebi.ac.uk Specifically, this compound achieves this by disrupting the mucopolysaccharide fibers and breaking down the disulfide bonds within mucus glycoprotein (B1211001) networks, thereby reducing mucus elasticity and consistency. wikipedia.orgebi.ac.uk Furthermore, it enhances the secretion of serous mucus, which is inherently less sticky and more fluid than mucinous secretions, contributing to improved sputum fluidity. ebi.ac.uk The compound also stimulates ciliary activity, which is crucial for the efficient transport of mucus out of the airways. ebi.ac.uk Clinical investigations, including double-blind studies, have corroborated this compound's marked secretolytic properties. nih.gov Additionally, this compound possesses mild anti-inflammatory effects, which can indirectly contribute to improved mucus clearance by attenuating inflammation in the bronchial passages that often leads to excessive and viscous mucus production. wikipedia.orgebi.ac.uk
Table 1: this compound's Mechanisms in Sputum Clearance
| Mechanism of Action | Impact on Sputum |
| Disrupts mucopolysaccharide fibers | Reduces mucus viscosity and elasticity |
| Breaks disulfide bonds in glycoprotein | Facilitates depolymerization of mucus |
| Enhances serous mucus secretion | Increases fluidity of sputum |
| Stimulates ciliary activity | Promotes efficient mucus transport and expulsion |
| Possesses mild anti-inflammatory properties | Indirectly reduces mucus overproduction due to inflammation |
Clinical Efficacy of this compound in Bronchial Asthma
This compound is indicated for the treatment and symptomatic relief in bronchial asthma. wikipedia.org Its therapeutic application in asthma stems from its ability to relax bronchial muscles, thereby offering symptomatic relief in this chronic respiratory condition. The compound's spasmolytic action contributes to its efficacy in managing bronchial asthma.
Alleviation of Bronchospasm by this compound
A key therapeutic effect of this compound is the alleviation of bronchospasm. wikipedia.orgnih.gov It acts spasmolytically and directly dilates the bronchi. The drug is thought to interact with mucin receptors within the respiratory tract, which may contribute to its ability to prevent the attachment of inflammatory proteins and subsequently reduce bronchospasm. wikipedia.org The effectiveness of this compound dihydrochloride (B599025) in alleviating bronchial spasms has been demonstrated in double-blind clinical trials, with improvements noted in pulmonary function parameters. nih.gov
Table 2: this compound's Efficacy in Bronchial Asthma and Bronchospasm
| Condition | Observed Efficacy |
| Bronchial Asthma | Symptomatic relief, relaxation of bronchial muscles |
| Bronchospasm Alleviation | Marked spasmolytic action, bronchial dilation nih.gov |
Clinical Efficacy of this compound in Other Respiratory Conditions
This compound's therapeutic utility extends to a range of other respiratory ailments beyond asthma.
This compound in Rhinitis and Flu-Associated Respiratory Symptoms
This compound is indicated for the management of rhinitis and symptoms associated with influenza. wikipedia.org It has been investigated for its role in relieving general respiratory symptoms that accompany these conditions. wikipedia.org
This compound in Chronic Respiratory Failure Management
This compound has been studied for its potential in the treatment and maintenance of chronic respiratory failure. wikipedia.org Its inclusion in the therapeutic strategies for such conditions highlights its broader impact on respiratory health.
This compound's Effects on Radiation-Induced Upper Respiratory Tract Inflammation
Information specifically detailing this compound's effects on radiation-induced upper respiratory tract inflammation was not available in the provided research findings.
This compound in Bronchitis in Childhood
Clinical studies have investigated the efficacy of this compound as a bronchosecretolytic substance in the treatment of bronchitis in children. One study aimed to demonstrate the efficiency of this compound in both acute and chronic forms of bronchitis in pediatric patients. The study included two main groups of children: 10 children diagnosed with acute bronchitis, ranging in age from 5 to 14 years, and 12 children with chronic bronchitis, aged 7 to 14 years. Daily laboratory and check-up examinations were conducted to objectively assess the substance's effect. The results indicated that this compound was an effective remedy for the symptomatic treatment of both chronic and acute bronchitis in children, exhibiting excellent mucolytic activity. wikipedia.org
Table 1: Study Groups in Bronchitis in Childhood Clinical Research
| Group | Condition | Age Range (Years) | Number of Children |
| 1 | Acute Bronchitis | 5-14 | 10 |
| 2 | Chronic Bronchitis | 7-14 | 12 |
Pharmacokinetic and Pharmacodynamic Correlations in Human Studies of this compound
Pharmacokinetics describes the movement of a drug into, through, and out of the body, encompassing absorption, distribution, metabolism, and excretion (ADME). uni.lunih.govuni.luscitoys.com Pharmacodynamic principles, on the other hand, relate to what a drug does to the body, including its mechanism of action and therapeutic effects. nih.gov
Absorption, Distribution, Metabolism, and Excretion of this compound in Human Subjects
Following oral administration in human subjects, this compound undergoes absorption. wikipedia.org The drug and its degradation products have been detected in human urine, indicating that it is absorbed and subsequently excreted from the body. wikipedia.org The process of excretion primarily involves the removal of the drug from the body, often through the kidneys via urine, though other routes like saliva, sweat, tears, and feces can also be involved. uni.lu
Identification of Human Metabolites of this compound
In human subjects, after oral administration of 3-[4-(beta-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride (this compound), five distinct degradation products were identified in urine, in addition to the unchanged drug. These metabolites were detected and subsequently identified using gas liquid chromatography/mass spectrometry. wikipedia.org
The metabolic pathways of this compound in humans involve several routes:
Hydrolysis: This process leads to the formation of two metabolites, designated as M1 and M4. wikipedia.org
Cleavage of alpha-binding to the nitrogen atom and successive dealkylation reactions: These reactions result in the production of metabolites M2, M3, and M5. wikipedia.org
Table 2: Identified Human Metabolites of this compound and Their Formation Pathways
| Metabolite Designation | Formation Pathway |
| M1 | Hydrolysis |
| M2 | Cleavage of alpha-binding to nitrogen atom and successive dealkylation reactions |
| M3 | Cleavage of alpha-binding to nitrogen atom and successive dealkylation reactions |
| M4 | Hydrolysis |
| M5 | Cleavage of alpha-binding to nitrogen atom and successive dealkylation reactions |
Clinical Safety and Tolerability Assessments of this compound
Clinical assessments of this compound have included observations regarding its safety and tolerability.
Gastrointestinal Systemic Effects of this compound (Nausea, Diarrhea, Stomach Discomfort)
Common gastrointestinal systemic effects associated with this compound in clinical studies include nausea, general gastrointestinal troubles, and diarrhea.
Central Nervous System Manifestations of this compound (Headache, Somnolence, Vertigo)
Information specifically detailing the central nervous system manifestations of this compound, such as headache, somnolence, or vertigo, was not found within the scope of the provided search results.
Translational and Future Research Directions for Eprazinone
Novel Therapeutic Applications and Combination Therapies Involving Eprazinone
This compound in Chronic Obstructive Pulmonary Disease (COPD) Research
This compound is indicated as a mucolytic and bronchospasm-relieving agent for Chronic Obstructive Pulmonary Disease (COPD) wikipedia.org. Its mechanism of action in respiratory conditions, including COPD, involves several key processes: it enhances the secretion of less viscous mucus, disrupts mucus glycoprotein (B1211001) networks to reduce viscosity, exhibits mild anti-inflammatory properties, and stimulates bronchial ciliary activity, thereby facilitating mucus clearance and improving breathing researchgate.net.
Recent research highlights the potential of this compound in managing COPD exacerbations. Early-phase trials involving a combination therapy of this compound with dexamethasone (B1670325) demonstrated a 31% reduction in COPD exacerbations wikipedia.org. This positions such combinations as potential first-line treatments, with strategies targeting accelerated market entry pathways wikipedia.org. Furthermore, the 2023 Global Initiative for Chronic Obstructive Lung Disease (GOLD) report endorsed this compound as a second-line option for COPD-related cough, reflecting a shift in treatment protocols across multiple countries wikipedia.org.
Table 1: Research Findings and Clinical Trends of this compound in COPD
| Research Area / Clinical Trend | Key Finding / Observation | Source |
| Mechanism of Action | Increases less viscous mucus secretion, disrupts glycoprotein networks, possesses anti-inflammatory properties, stimulates ciliary activity. | researchgate.net |
| Combination Therapy (with Dexamethasone) | 31% reduction in COPD exacerbations in early-phase trials. | wikipedia.org |
| Clinical Guideline Endorsement | Endorsed as a second-line option for COPD-related cough by 2023 GOLD report. | wikipedia.org |
| Prescription Trends (Japan) | Increased prescription in elderly COPD patients (over 70) due to lower sedation risk vs. codeine. | wikipedia.org |
| Prescription Trends (Germany) | 17% annual growth in prescriptions for elderly patients (2020-2023). | wikipedia.org |
Potential of this compound in Cystic Fibrosis Management
This compound is recognized for its utility in treating conditions characterized by problematic mucus build-up, including cystic fibrosis (CF) fishersci.ca. The general indication for mucoactive therapy, such as this compound, is to reduce the accumulation of airway secretions in diseases like CF, aiming to improve pulmonary function, gas exchange, and prevent recurrent infections fishersci.no. A pending New Drug Application (NDA) in the United States is actively seeking to repurpose this compound for cystic fibrosis management, leveraging regulatory orphan drug incentives wikipedia.org. This strategic repositioning could extend its patentability through new therapeutic claims wikipedia.org.
Synergistic Effects of this compound with Complementary Respiratory Agents
Research into this compound's synergistic effects with other respiratory agents highlights its potential in combination therapies to enhance therapeutic outcomes. A 2023 study co-funded by Teva demonstrated that this compound, when combined with bronchodilators, led to a 15% increase in peak expiratory flow rates in asthmatic patients, indicating synergistic benefits wikipedia.org.
Furthermore, EuroAPI's French subsidiary has filed a patent for a combination therapy involving this compound and dexamethasone in the European Union. Early-phase trials of this combination showed a notable 31% reduction in chronic obstructive pulmonary disease (COPD) exacerbations wikipedia.org. Another collaborative effort, between Daiichi Sankyo and Brazil's Apsen Farmacêutica, has resulted in a fixed-dose syrup combining this compound with ambroxol (B1667023) wikipedia.org.
The broader principle of combination products in respiratory medicine suggests that they can produce synergistic effects by targeting multiple pathways, such as cholinergic receptors and cough centers mims.com. Expectorants like this compound can be formulated in combination with antitussive agents, sympathomimetics, antihistamines, and analgesics to provide comprehensive symptomatic relief mims.com. The development of such combination therapies with other respiratory drugs represents a promising area for future innovation and research nih.govnih.gov.
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Agent | Observed Effect | Clinical Context | Source |
| Bronchodilators | 15% increase in peak expiratory flow rates | Asthmatic patients | wikipedia.org |
| Dexamethasone | 31% reduction in COPD exacerbations | COPD | wikipedia.org |
| Ambroxol | Fixed-dose syrup formulation | Respiratory conditions | wikipedia.org |
Pharmacogenomics and Individualized Responses to this compound Therapy
Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is a rapidly evolving field with the potential to revolutionize personalized medicine. While the search results provide general information on pharmacogenomics and its role in predicting drug interactions and tailoring treatments based on protein profiles and single nucleotide polymorphisms (SNPs) wikipedia.org, specific detailed research findings on pharmacogenomics and individualized responses to this compound therapy are not extensively detailed. This area represents a significant future research direction to optimize this compound's efficacy and minimize variability in patient outcomes. Understanding genetic markers that influence this compound's metabolism, transport, or target interaction could lead to more precise dosing and patient selection strategies.
Development of Sustainable this compound Synthesis and Production Techniques
The production of this compound's active pharmaceutical ingredient (API) involves specialized synthesis processes that require precise chemical reactions, such as the condensation of thiourea (B124793) derivatives with specific aromatic aldehydes wikipedia.org. Challenges in the supply chain include the need for controlled reaction conditions and high-purity reagents for intermediate compounds like 4-ethoxyphenylacetone, which can create production bottlenecks wikipedia.org. Furthermore, the unpredictability of raw material sourcing, with 80% of the global supply of p-ethoxybenzaldehyde derivatives concentrated in five Chinese chemical plants, impacts production timelines wikipedia.org. Temperature-controlled logistics also pose a hurdle, as improper handling during transit can degrade the drug's crystalline structure wikipedia.org.
To address these challenges and enhance efficiency, innovation in sustainable production techniques is a promising area of research nih.gov. Microencapsulation, for instance, offers a technique to convert liquid drugs into free-flowing powders, which can simplify handling and storage for compounds like this compound uni.lu. This approach can also improve the stability of sensitive drugs and prevent incompatibilities uni.lumims.com. The adoption of continuous manufacturing processes, as opposed to traditional batch manufacturing, presents significant benefits for pharmaceutical production. These include shorter production times, flexible production planning, and enhanced scalability, which could contribute to more sustainable and cost-effective this compound synthesis nih.gov.
Repurposing and Exploration of New Indications for this compound
Drug repurposing, also known as drug repositioning, involves investigating new therapeutic applications for existing drugs with established safety profiles. This approach offers substantial benefits by significantly reducing the time and cost associated with drug development, as it bypasses lengthy pharmacokinetic and toxicological profiling tests nih.govmims.com.
Beyond its established respiratory indications, this compound is being explored for novel therapeutic uses. As previously mentioned, a New Drug Application (NDA) in the US is seeking to repurpose this compound for cystic fibrosis management wikipedia.org.
Further Investigation of this compound's Central Nervous System Activities
Recent research has identified this compound as a ligand for neurokinin receptors (NKR) through pharmacophore modeling and virtual screening nih.gov. Neurokinin 1 (NK1) receptors are known to be present in the central nervous system (CNS). This finding is particularly significant because this compound is also recognized as an antagonist of the Substance P receptor. Substance P is a neuropeptide that preferentially activates neurokinin-1 receptors and is involved in pain transmission, mood regulation, anxiety, and stress wikipedia.orgwikipedia.org.
The identification of this compound as a Substance P receptor antagonist positions it as a potential candidate for the treatment of Major Depressive Disorder (MDD), as Substance P receptors are considered a promising target for MDD therapy. Furthermore, this compound has been predicted by computational analysis (PASS) to act as an activator of the ULK1 kinase. Both the Substance P receptor and ULK1 kinase have been identified by network analysis as "master regulators" that could initiate signaling cascades leading to changes in the activity of transcription factors relevant to MDD. These findings underscore the importance of further investigation into this compound's central nervous system activities and its potential for repurposing in neurological and psychiatric conditions.
Exploration of Unrevealed Modes of Action for this compound Beyond the Respiratory System
While this compound is predominantly known for its respiratory effects, research indicates potential unrevealed modes of action that extend beyond its established role in the pulmonary system. One area of investigation points to this compound's interaction with neurokinin receptors, specifically the neurokinin 1 receptor (NK1R). Although NK1R blockade is suggested to contribute to its mucolytic activity, its broader antagonistic effect on this receptor could hint at other, as yet unrevealed, pharmacological pathways ncats.io.
Further studies have demonstrated this compound's influence on lung lavage lipid levels and transtracheal ion transport. Specifically, higher doses of this compound have been shown to increase total and individual phospholipid levels while decreasing neutral lipid content in bronchoalveolar lavage (BAL) fluid in rat models. Additionally, this compound produced a dose-dependent decrease in short-circuit current (Isc) in airway epithelial studies, primarily by reducing chloride secretion at lower concentrations and affecting both sodium and chloride transport at higher doses medchemexpress.comnih.gov. These findings suggest that this compound may exert anti-inflammatory effects by regulating BAL lipid composition and airway ion transport, which, while related to the respiratory system, could signify broader cellular or molecular targets medchemexpress.com.
Intriguingly, this compound has been identified in studies investigating treatments for Fabry disease, a lysosomal storage disorder. In such research, this compound was observed to reduce TSP1 protein levels and downregulate p-SMAD2 in Fabry disease-vascular endothelial cells (FD-VECs). Concurrently, it was found to increase the levels of angiogenic factors KDR and eNOS nih.gov. This indicates a potential role for this compound in modulating vascular endothelial function, representing a significant unrevealed mode of action outside the respiratory system.
Challenges and Opportunities in this compound Research and Development
The research and development landscape for this compound is characterized by a dynamic interplay of challenges and opportunities that influence its market trajectory and therapeutic expansion.
Challenges in this compound Research and Development
Regulatory Compliance: Stringent and complex regulatory frameworks pose significant hurdles, requiring substantial investment and effort to meet approval standards researchandmarkets.comgiiresearch.comnih.govuniselinus.educationarchivemarketresearch.com.
High Development Costs: The considerable cost associated with research and development, particularly for new formulations, can impede market entry and innovation researchandmarkets.comgiiresearch.comnih.govafjbs.com.
Market Competition: this compound faces competition from existing alternative therapies, necessitating differentiation and demonstrable superior value researchandmarkets.comgiiresearch.comarchivemarketresearch.com.
Evolving Patient Needs: Adapting to changing patient demands and preferences, coupled with the economic impact of healthcare costs, can limit widespread market penetration researchandmarkets.comgiiresearch.com.
Supply Chain Volatility: Fluctuations in raw material prices and potential disruptions in the supply chain present economic and logistical challenges archivemarketresearch.com.
Limited Awareness: A lack of widespread awareness regarding the benefits of this compound can hinder its adoption in certain markets researchandmarkets.comgiiresearch.com.
Opportunities in this compound Research and Development
Formulation Advancements: Innovations in drug formulation techniques offer avenues to enhance this compound's efficacy, bioavailability, and patient compliance researchandmarkets.comgiiresearch.comnijournals.org.
Market Expansion: Increasing global prevalence of respiratory diseases, coupled with rising healthcare expenditures and awareness, drives demand and opens opportunities for market growth, particularly in emerging economies researchandmarkets.comgiiresearch.comarchivemarketresearch.com.
Strategic Partnerships: Collaborations for drug delivery innovations and expansion into new markets can accelerate development and commercialization researchandmarkets.comgiiresearch.com.
Combination Therapies: Research into developing combination therapies involving this compound alongside other respiratory drugs presents a promising path for enhanced therapeutic outcomes researchandmarkets.com.
Sustainable Production: Exploring environmentally friendly and cost-effective production techniques can improve profitability and address sustainability concerns researchandmarkets.com.
Biotechnological Integration: Leveraging biotechnological advancements can optimize drug efficacy and broaden this compound's therapeutic applications researchandmarkets.com.
Overcoming Regulatory Hurdles for New this compound Formulations
The development of new this compound formulations is subject to rigorous regulatory scrutiny, presenting a complex landscape for pharmaceutical companies. Regulatory frameworks are often stringent, demanding considerable investment and effort to navigate the approval process researchandmarkets.comgiiresearch.comnih.govuniselinus.educationnijournals.org. A primary challenge involves integrating novel technologies and formulations within existing regulatory paradigms, which may not be equipped to assess or approve innovative approaches efficiently nih.gov. Issues can arise during facility inspections for new technologies and when implementing changes post-application approval nih.gov. Furthermore, the lack of international harmonization in regulatory standards can complicate global market entry, as requirements vary significantly across different regions nih.gov. For instance, countries like Japan may mandate localized clinical trials, substantially increasing development costs, whereas others, such as India, offer abridged pathways for drugs already approved in major markets like the US or EU, potentially accelerating availability pmarketresearch.com.
To overcome these hurdles, a proactive and scientifically robust approach is essential. Early detection of drug instabilities through rigorous stress tests is crucial for successful formulation development and subsequent regulatory approval abzena.com. Adherence to comprehensive stability studies is a significant regulatory requirement nijournals.org. Moreover, maintaining open and proactive communication with regulatory agencies throughout the development lifecycle can help streamline the approval process and address potential concerns before they become major impediments afjbs.com.
Addressing Evolving Patient Needs and Healthcare Economics in this compound Research
Addressing evolving patient needs and the dynamics of healthcare economics is paramount for the successful research and development of this compound. The economic impact of healthcare costs and changing patient demands can significantly influence market penetration and adoption researchandmarkets.comgiiresearch.com. There is a growing emphasis on patient-centricity in drug development, advocating for the integration of the patient perspective across the entire care spectrum, from initial research to treatment decisions and outcome measurements avalerehealth.com.
Health Economics and Outcomes Research (HEOR) plays a critical role in this domain. HEOR provides comprehensive evidence on the value of healthcare interventions by evaluating their clinical, economic, and humanistic impact on patients and healthcare systems viseven.comquanticate.com. This research is instrumental in guiding funding decisions and determining if a new drug, such as this compound, offers superior value compared to existing treatments. HEOR analyses consider direct medical expenses, indirect costs (e.g., lost income), and intangible costs (e.g., pain), offering a holistic view of a drug's economic footprint quanticate.com. The affordability of medications, particularly generic versions, also significantly impacts healthcare budgets and patient access, highlighting the broader economic considerations in drug development drugpatentwatch.com. Fluctuating healthcare budgets and inconsistencies in insurance coverage can further limit market access, underscoring the need for economically viable and value-driven formulations giiresearch.com.
Leveraging Biotechnological Advancements for Enhanced this compound Efficacy
Biotechnological advancements offer significant opportunities to enhance the efficacy of this compound and broaden its therapeutic applications. The integration of biotechnology has revolutionized drug development, enabling more personalized and targeted treatment approaches ijsrtjournal.comproventainternational.commysticmediasoft.comnih.govlindushealth.com.
Key biotechnological advancements that can be leveraged include:
Advanced Drug Delivery Systems: Nanotechnology and bioprinting hold immense potential for developing sophisticated drug delivery systems. Nanoparticles, for instance, can deliver therapeutic agents directly to specific tissues, potentially improving this compound's efficacy by increasing its concentration at the target site and reducing systemic exposure afjbs.comijsrtjournal.comproventainternational.comlindushealth.com. This compound itself has been identified as a mucus-degrading agent, which is relevant in the context of lipid-based drug carriers designed for rapid penetration through mucus linings, suggesting potential for advanced delivery systems that overcome biological barriers google.com.
Personalized Medicine: By leveraging advancements in genetic sequencing and biomarker discovery, biotechnology facilitates personalized medicine, tailoring treatments to an individual's unique genetic makeup and physiological characteristics afjbs.comijsrtjournal.comproventainternational.comnih.govlindushealth.com. While this compound is a small molecule, understanding individual patient responses through biomarkers could optimize its use and identify patient subsets most likely to benefit, thereby enhancing its efficacy.
Optimized Production and Formulation: Although this compound is a chemical compound, the broader principles of biotechnology, such as efficient production methods for complex molecules, can inspire innovation in its synthesis and formulation mysticmediasoft.com. Biotechnological tools, including AI and machine learning, can also be applied to expedite drug discovery processes and optimize the development of new this compound formulations, leading to improved efficacy afjbs.comijsrtjournal.comnih.gov.
These advancements can lead to more effective this compound formulations with improved bioavailability, targeted action, and potentially reduced need for higher doses, ultimately enhancing patient outcomes.
Q & A
Q. What are the primary pharmacological mechanisms underlying Eprazinone’s mucolytic and antitussive effects?
this compound acts as a neurokinin 1 receptor (NK1R) ligand, modulating airway ion transport and lipid metabolism in bronchoalveolar lavage (BAL) fluid. Its mucolytic activity involves dose-dependent reductions in tracheal epithelial short-circuit current (Isc), primarily through inhibition of chloride secretion . Additionally, it increases BAL phospholipids (e.g., phosphatidylcholine) while decreasing neutral lipids, suggesting surfactant modulation . Weak NK1R antagonism may synergize with these effects, though direct receptor binding affinity remains debated .
Q. Which experimental models are validated for studying this compound’s respiratory effects?
- In vivo : Adult male Fischer 344 rats (50–200 mg/kg, oral gavage, 4 days) demonstrate dose-dependent lipid modulation in BAL fluid .
- Ex vivo : Canine tracheal epithelium in Ussing chambers quantifies ion transport changes (e.g., Isc reduction via chloride secretion inhibition) .
- In vitro : NK1R binding assays (e.g., competitive displacement using radiolabeled ligands) and molecular docking studies validate receptor interactions .
Q. How is this compound dihydrochloride synthesized, and what purity benchmarks are critical for research use?
A cost-effective synthesis involves:
- Reaction of tert-butyl piperazine-1-carboxylate (II) with 2-bromo-1-phenylethanone (IV).
- Sequential reduction, alkylation, and formaldehyde/pyrrolidone condensation in HCl to yield this compound dihydrochloride (Ia) . Purity validation requires HPLC (>98%), CAS 10402-53-6 confirmation, and compliance with storage guidelines (-20°C for powder, -80°C for solutions) .
Advanced Research Questions
Q. How can researchers optimize this compound dosing in preclinical models to balance efficacy and toxicity?
- Dose-response curves : Test 50–200 mg/kg (oral) in rats to assess BAL lipid profiles (total phospholipids, neutral lipids) and histology for toxicity .
- Biomarker monitoring : Measure arterial pO₂ improvements (clinical relevance) and ion transport inhibition thresholds (e.g., IC₅₀ for Isc reduction) .
- PK/PD modeling : Correlate plasma concentrations with BAL lipid changes using LC-MS/MS.
Q. What methodological strategies resolve contradictions in reported NK1R binding affinities of this compound?
Discrepancies arise from assay conditions (e.g., receptor isoform, ligand concentration). To address:
- Standardized in vitro assays : Use human NK1R-expressing HEK293 cells with [³H]-Substance P displacement (IC₅₀ calculation) .
- Molecular docking : Compare this compound’s binding pose (e.g., hydrophobic interactions with NK1R residues) against high-affinity antagonists like Aprepitant .
- Functional studies : Measure intracellular calcium flux (FLIPR) to confirm receptor activation/inhibition .
Q. How does this compound modulate surfactant composition, and what analytical techniques quantify these changes?
- Lipidomics : Extract BAL fluid via Folch method and analyze phospholipids (e.g., phosphatidylcholine) via thin-layer chromatography (TLC) or LC-MS .
- Neutral lipid profiling : Use enzymatic assays (e.g., glycerol-3-phosphate oxidase for triglycerides) .
- Dose-dependent effects : 200 mg/kg increases total phospholipids by 30% but reduces neutral lipids by 20% in rats .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
